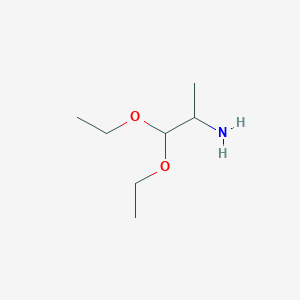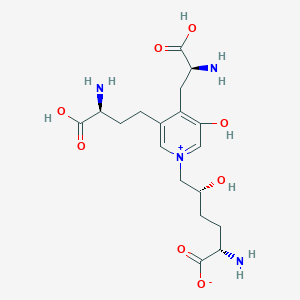
Pyridinoline
Übersicht
Beschreibung
Pyridinoline is a naturally occurring cross-linking molecule that plays a crucial role in the formation and maintenance of collagen fibers in the extracellular matrix of connective tissues. It is found in abundance in hard tissues such as bone, cartilage, and dentin. This compound is also present in soft tissues such as skin, blood vessels, and tendons. The discovery of this compound has opened up new avenues for scientific research in the field of biochemistry and biomedicine.
Wissenschaftliche Forschungsanwendungen
Cancer and Pulmonary Treatments : Pyridinoline derivatives are found effective in treating various malignancies such as myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis (Chiacchio et al., 2020).
Bone Resorption Marker : this compound and deoxythis compound are specific biochemical markers of bone resorption, useful in clinical studies to assess bone turnover or osteoporosis (Colwell, Russell, & Eastell, 1993).
Monitoring Therapeutic Treatments : The Pyd immunoassay is a rapid and easy method for evaluating urinary this compound, serving as a screening method for metabolic bone disease and for monitoring therapeutic treatment (Seyedin et al., 1993).
Aging and Stability of Collagen : this compound plays a role in the stabilization of collagen fibers during in vitro aging of bone collagen, indicating its involvement in the maturation and aging process of connective tissues (Uchiyama, Inoue, & Fujimoto, 1981).
Collagen Crosslinking : this compound serves as a crosslink in collagen fibers, being a tri-functional cross-linking amino acid. Its isolation and structure have been extensively studied to understand collagen stability and metabolism (Fujimoto et al., 1978).
Arthritis and Cartilage Studies : this compound is found in cartilage, bone, and synovium, and its concentrations in these tissues and urinary excretion can be significant for studying and diagnosing arthritis and related conditions (Takahashi et al., 1996).
Menopause and Bone Metabolism : Studies show that menopause induces significant increases in urinary this compound, which reflects bone matrix degradation. It's used to monitor the impact of menopause and hormone replacement therapy on bone health (Uebelhart et al., 1991).
Wirkmechanismus
Target of Action
Pyridinoline, also known as Hydroxylysylthis compound, is a fluorescent cross-linking compound of collagen fibers . It has been identified as an intrinsic ligand for the receptor for advanced glycation end-products (RAGE) . RAGE is a type-1 transmembrane receptor expressed in various types of cells, including macrophages, endothelial cells, and neuronal cells .
Mode of Action
This compound interacts with its primary target, RAGE, through a moiety known as 3-hydroxypyridinium (3-HP), which is essential for the interaction . This interaction elicits inflammatory responses and participates in the pathogenesis of diabetic complications .
Biochemical Pathways
This compound is formed from the degradation of bone collagen . It is a crosslink in collagen and elastin derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase .
Pharmacokinetics
It is known that this compound and deoxythis compound are released into the blood during bone degradation and rapidly excreted in the urine .
Result of Action
The interaction of this compound with RAGE elicits toxicity to cells in a concentration-dependent manner . This effect can be attenuated in the presence of either the anti-RAGE antibody or the soluble form of RAGE .
Action Environment
The action of this compound is influenced by the environment in which it is present. It is abundant in the collagen of cartilages, bones, and tendons, contributing to the flexibility and strength of these tissues . It is absent in the collagen of the skin . The formation and action of this compound can be influenced by factors such as the presence of reducing sugars and their degradation products .
Zukünftige Richtungen
Tissue degradation molecules such as pyridinoline cross-linked carboxyterminal telopeptide of type I collagen (ICTP) that are specific to bone resorption are released into the GCF and can be used as biomarkers for periodontal disease . This suggests that this compound could have potential applications in the diagnosis and monitoring of diseases related to bone resorption.
Biochemische Analyse
Biochemical Properties
Pyridinoline plays a significant role in biochemical reactions, particularly in the cross-linking of collagen and elastin fibers. These cross-links are derived from lysyl and hydroxylysyl residues, a process catalyzed by lysyl oxidase . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to the maturation of collagen fibers .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by participating in the formation of collagen, a crucial component of the extracellular matrix. This compound has been found to elicit toxicity to PC12 cells in a concentration-dependent manner, and this effect was attenuated in the presence of either the anti-RAGE antibody or the soluble form of RAGE .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It is involved in the cross-linking of collagen fibers, contributing to the structural integrity of various tissues. Surface plasmon resonance-based analysis showed specific binding of this compound to RAGE, indicating that this compound is an intrinsic ligand for RAGE .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates remarkable stability. Studies have shown that both the free and conjugated forms of this compound are extremely stable, with no significant changes observed after six weeks at -20 degrees Celsius storage .
Metabolic Pathways
This compound is involved in the metabolic pathways related to collagen synthesis and degradation. It is formed from aldimine cross-links during the maturation of collagen fibers
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely linked to its role in collagen cross-linking. As a component of collagen, this compound is distributed wherever collagen is present, including bone, skin, tendon, ligament, sclera, cornea, blood vessels, and hollow organs .
Eigenschaften
IUPAC Name |
(2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXYLLJXMAEMT-SAXRGWBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)[O-])N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyridinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
63800-01-1 | |
| Record name | Pyridinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63800-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinoline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



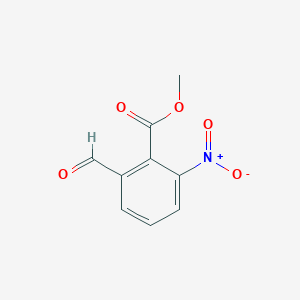

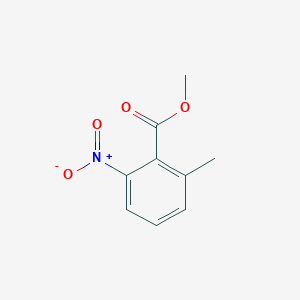
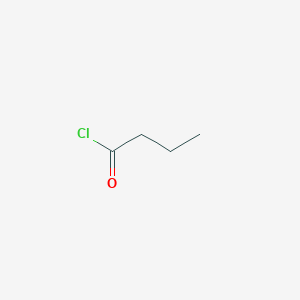
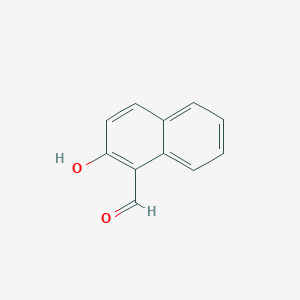

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
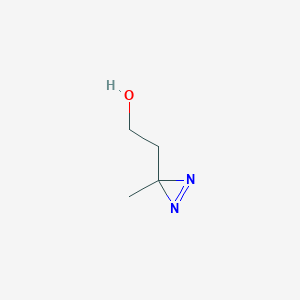

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)

